molecular formula C21H21N3O6S B3013230 1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-89-4

1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3013230
CAS No.: 900011-89-4
M. Wt: 443.47
InChI Key: IXNZOQGGLWEGFR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine family, a class of bicyclic heterocycles with diverse pharmacological applications. Its structure features a 2,5-dimethoxyphenyl substituent at position 1 and a 4-nitrophenylsulfonyl group at position 2.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-29-16-7-10-20(30-2)18(14-16)21-19-4-3-11-22(19)12-13-23(21)31(27,28)17-8-5-15(6-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNZOQGGLWEGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is C22H23N3O6SC_{22}H_{23}N_3O_6S with a molecular weight of 457.5 g/mol. The structure includes a tetrahydropyrrolo core linked to a dimethoxyphenyl and a nitrophenyl sulfonyl group, which are known to influence biological interactions.

Biological Activity Overview

Research into the biological activities of similar compounds suggests several potential effects:

  • Anticancer Activity : Compounds with similar structures have been shown to exhibit significant anticancer properties. For instance, derivatives related to the tetrahydropyrrolo framework have been reported to act as potent bioreductive agents in hypoxic conditions, which are common in solid tumors .
  • Anti-inflammatory Effects : The sulfonamide moiety present in the compound is associated with anti-inflammatory and analgesic activities. Studies indicate that compounds containing sulfonamide groups can modulate inflammatory pathways effectively .
  • Neuroprotective Properties : Some analogs of this compound have demonstrated neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .

Anticancer Studies

A study investigating the synthesis of related compounds highlighted that certain derivatives showed up to 300 times more cytotoxicity than standard chemotherapeutics like mitomycin C under hypoxic conditions. This suggests that the compound could be evaluated for similar anticancer efficacy against various cancer cell lines .

Anti-inflammatory Research

Research has demonstrated that compounds with a sulfonamide group exhibit promising results in animal models for rheumatoid arthritis. These findings support further investigation into the anti-inflammatory mechanisms of this compound .

Case Studies

Several case studies have focused on related compounds and their biological activities:

CompoundActivityReference
1-(3,6-Dimethoxy-2-nitrophenyl)piperidineCytotoxicity against cancer cells
Sulfonamide derivativesAnti-inflammatory effects in rheumatoid arthritis models
Diazocan peptomimeticsSelective caspase-1 inhibition

These studies indicate a trend where modifications to the core structure can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound 8aa (6-(2,5-Dimethoxyphenyl)Benzo[4,5]Imidazo[1,2-a]Pyrrolo[2,1-c]Pyrazine)
  • Core Structure : Shares the 2,5-dimethoxyphenyl group but incorporates a benzoimidazole ring fused to the pyrrolopyrazine core instead of a sulfonyl group .
  • Physical Properties : Melting point = 187.3–188.2 °C, indicating moderate thermal stability compared to simpler derivatives.
AS-3201 (R-(-)-2-(4-Bromo-2-Fluorobenzyl)-1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine-4-Spiro-3'-Pyrrolidine-1,2',3,5'-Tetrone)
  • Core Structure : Features a spiro-pyrrolidine tetrone and a 4-bromo-2-fluorobenzyl group .
  • Biological Activity : Potent aldose reductase inhibitor (IC₅₀ = 1.5 × 10⁻⁸ M) with in vivo ED₅₀ = 0.18 mg/kg/day in diabetic rats .
  • Stereochemistry : The (R)-enantiomer (AS-3201) is 10× more potent than the (S)-form, underscoring the role of chirality in activity .
And63 (HDAC6 Inhibitor)
  • Core Structure : Derived from tetrahydropyrrolo[1,2-a]pyrazine with a fused ring spacer and hydrophobic capping group .
  • Biological Activity : Selective HDAC6 inhibitor (IC₅₀ = 33 nM; >100-fold selectivity over HDAC8) .

Physical and Chemical Properties

Property Target Compound 8aa AS-3201
Melting Point Not reported 187.3–188.2 °C Not reported
Solubility Likely low (sulfonyl) Moderate (aromatic) Low (spirocyclic)
Stability Acid-sensitive (pyrrole) High (fused rings) High (rigid spiro)

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